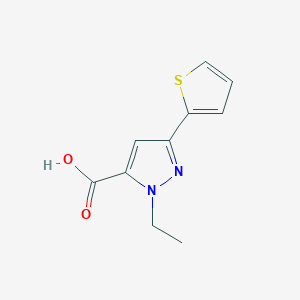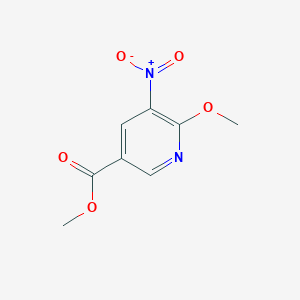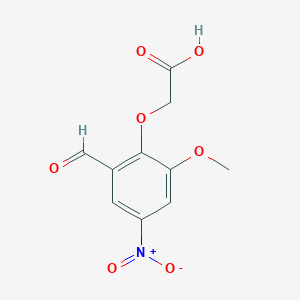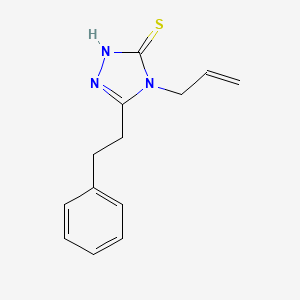
4-(Trifluoromethoxy)-DL-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(Trifluoromethoxy)aniline” is a laboratory chemical . It is also known as alpha, alpha, alpha-Trifluoro-p-anisidine .
Synthesis Analysis
The synthesis of trifluoromethoxy substituted anilines requires protection of the amino function . The BOC-protected ortho and para isomer gives the 3- and 4-(trifluoromethoxy)anthranilic acid after metalation with tert-butyllithium, followed by carboxylation .Chemical Reactions Analysis
Trifluoromethoxy substituted anilines require protection of the amino function . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
The compound “4-(Trifluoromethoxy)aniline” is stable under normal conditions . It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .Wissenschaftliche Forschungsanwendungen
Synthetic Intermediate for Medicine
4-(Trifluoromethoxy)-DL-phenylalanine: is used as a synthetic intermediate in the development of pharmaceuticals . Its unique trifluoromethoxy group can improve the metabolic stability and bioavailability of therapeutic compounds.
Material Science
The trifluoromethoxy group can impart unique properties to materials. For instance, it can be used in the synthesis of polydithienylpyrroles, which have applications in electrochromic devices .
Safety and Hazards
“4-(Trifluoromethoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Target of Action
The primary target of 4-(Trifluoromethoxy)-DL-phenylalanine is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
4-(Trifluoromethoxy)-DL-phenylalanine interacts with sEH by inhibiting its activity . This inhibition prevents the breakdown of EETs, leading to an increase in their levels. The elevated EETs levels can then exert their beneficial effects, such as anti-inflammatory and vasodilatory actions .
Biochemical Pathways
The compound affects the EETs metabolic pathway. By inhibiting sEH, the conversion of EETs to their corresponding diols is blocked. This leads to an accumulation of EETs, which can then interact with various cellular targets to exert their effects .
Pharmacokinetics
Similar compounds have been shown to be rapidly metabolized in rats . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of sEH by 4-(Trifluoromethoxy)-DL-phenylalanine leads to an increase in the levels of EETs. This can result in various molecular and cellular effects, such as reduced inflammation and vasodilation .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethoxy)-DL-phenylalanine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with sEH. Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its metabolism .
Eigenschaften
IUPAC Name |
2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXUCQCJZKJMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395511 |
Source


|
| Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)-DL-phenylalanine | |
CAS RN |
174732-57-1 |
Source


|
| Record name | 4-(Trifluoromethoxy)-DL-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,5-Bis(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1333896.png)
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)


![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)



![Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1333916.png)
![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

